molecular formula C20H19F3N2O4 B136718 Sarakalim CAS No. 148430-28-8

Sarakalim

Cat. No.: B136718
CAS No.: 148430-28-8
M. Wt: 408.4 g/mol
InChI Key: FXRJKZVWFJSKGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthetic routes and reaction conditions for SARAKALIM are not extensively documented in publicly available sources. as a small molecule drug, its synthesis likely involves multiple steps, including the formation of key intermediates and final coupling reactions. Industrial production methods would typically involve optimization of these synthetic routes to ensure high yield and purity, along with scalability for large-scale manufacturing.

Chemical Reactions Analysis

SARAKALIM, being a potassium channel agonist, is likely to undergo various chemical reactions, including:

    Oxidation: This reaction could involve the addition of oxygen or the removal of hydrogen, potentially altering the functional groups present in the molecule.

    Reduction: This reaction might involve the addition of hydrogen or the removal of oxygen, affecting the molecule’s structure and activity.

    Substitution: This reaction could involve the replacement of one functional group with another, potentially modifying the molecule’s properties.

Common reagents and conditions used in these reactions would depend on the specific functional groups present in this compound and the desired modifications. Major products formed from these reactions would vary based on the specific reaction pathways and conditions employed.

Scientific Research Applications

Mechanism of Action

SARAKALIM exerts its effects by acting as a potassium channel agonist. It opens potassium channels, leading to hyperpolarization of the cell membrane and subsequent inhibition of cellular excitability . This mechanism is particularly relevant in the context of respiratory diseases, where modulation of potassium channels can help regulate airway smooth muscle tone and reduce bronchoconstriction.

Comparison with Similar Compounds

SARAKALIM can be compared with other potassium channel agonists, such as:

    Minoxidil: A well-known potassium channel opener used primarily for the treatment of hypertension and hair loss.

    Diazoxide: Another potassium channel opener used to treat hypoglycemia and hypertension.

While this compound shares the common mechanism of opening potassium channels with these compounds, its specific structure and therapeutic applications make it unique. Unlike Minoxidil and Diazoxide, this compound was primarily investigated for its potential use in respiratory diseases .

Properties

CAS No.

148430-28-8

Molecular Formula

C20H19F3N2O4

Molecular Weight

408.4 g/mol

IUPAC Name

N-[[2,2-dimethyl-4-(2-oxopyridin-1-yl)-6-(trifluoromethyl)chromen-3-yl]methyl]-N-hydroxyacetamide

InChI

InChI=1S/C20H19F3N2O4/c1-12(26)25(28)11-15-18(24-9-5-4-6-17(24)27)14-10-13(20(21,22)23)7-8-16(14)29-19(15,2)3/h4-10,28H,11H2,1-3H3

InChI Key

FXRJKZVWFJSKGI-UHFFFAOYSA-N

SMILES

CC(=O)N(CC1=C(C2=C(C=CC(=C2)C(F)(F)F)OC1(C)C)N3C=CC=CC3=O)O

Canonical SMILES

CC(=O)N(CC1=C(C2=C(C=CC(=C2)C(F)(F)F)OC1(C)C)N3C=CC=CC3=O)O

Synonyms

SARAKALIM

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-trifluoromethyl-2,2-dimethyl-3-(hydroxyamino)methyl-4-(2-oxo-1,2-dihydropyridin-1-yl)-2H-1-benzopyran (0.48 g, 1.31 mmol) in dichloromethane (13 ml) was cooled to 0° C. and treated with triethylamine (0.18 ml, 1.31 mmol) and acetyl chloride (0.1 ml, 1.31 mmol), and stirred at 0° C. for 45 minutes. Water was added, and the organic layer separated, washed with water and dried, and evaporated to give a crude product. Chromatography on silica gel eluting with dichloromethane/methanol (95/5) gave an oil which was crystallized from ether to give 0.24 g of 6-trifluoromethyl-2,2-dimethyl-3-(N-hydroxyacetamido)methyl-4-(2-oxo-1,2-dihydropyridin-1-yl)-2H-1-benzopyran, m.p. 188° C.
Name
6-trifluoromethyl-2,2-dimethyl-3-(hydroxyamino)methyl-4-(2-oxo-1,2-dihydropyridin-1-yl)-2H-1-benzopyran
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.